Isobutyl 2-(4-fluoroanilino)-4-methyl-6-phenyl-1,3-cyclohexadiene-1-carboxylate
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Overview
Description
Isobutyl 2-(4-fluoroanilino)-4-methyl-6-phenyl-1,3-cyclohexadiene-1-carboxylate is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyl 2-(4-fluoroanilino)-4-methyl-6-phenyl-1,3-cyclohexadiene-1-carboxylate typically involves multiple steps, starting with the preparation of 4-fluoroaniline. This can be achieved through the hydrogenation of 4-nitrofluorobenzene Specific reaction conditions, such as the use of catalysts and solvents, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Isobutyl 2-(4-fluoroanilino)-4-methyl-6-phenyl-1,3-cyclohexadiene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoroaniline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Isobutyl 2-(4-fluoroanilino)-4-methyl-6-phenyl-1,3-cyclohexadiene-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Isobutyl 2-(4-fluoroanilino)-4-methyl-6-phenyl-1,3-cyclohexadiene-1-carboxylate involves its interaction with specific molecular targets. The fluoroaniline moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing pathways related to enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: A precursor in the synthesis of the target compound, known for its use in medicinal chemistry.
2-Fluoroaniline: Another isomer of fluoroaniline with different reactivity and applications.
Uniqueness
Isobutyl 2-(4-fluoroanilino)-4-methyl-6-phenyl-1,3-cyclohexadiene-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H26FNO2 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-methylpropyl 2-(4-fluoroanilino)-4-methyl-6-phenylcyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C24H26FNO2/c1-16(2)15-28-24(27)23-21(18-7-5-4-6-8-18)13-17(3)14-22(23)26-20-11-9-19(25)10-12-20/h4-12,14,16,21,26H,13,15H2,1-3H3 |
InChI Key |
KRANFEQNYAGDCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(C1)C2=CC=CC=C2)C(=O)OCC(C)C)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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